

# Fluorescent Red Mega 520: A Comprehensive Technical Guide for Advanced Applications

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## Compound of Interest

Compound Name: *Fluorescent Red Mega 520*

Cat. No.: *B1255476*

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## An In-Depth Analysis of a Large Stokes Shift Fluorophore for Multiplexing and High-Sensitivity Assays

### Introduction

In the landscape of fluorescent probes, the demand for dyes with distinct spectral properties that enable complex, multi-color analysis is ever-present. **Fluorescent Red Mega 520**, also known as DY-520XL, has emerged as a significant tool for researchers in cellular biology, immunology, and drug discovery.[1] This guide provides a comprehensive technical overview of **Fluorescent Red Mega 520**, detailing its core physicochemical properties, structural attributes, and practical applications, with a focus on empowering researchers to leverage its unique characteristics for robust and reproducible experimental outcomes.

The defining feature of the Mega 520 dye is its exceptionally large Stokes shift—the difference between the wavelength maxima of its absorption and emission spectra.[2] This characteristic is particularly advantageous in multiplex assays, where minimizing spectral overlap between different fluorophores is critical for accurate data acquisition. This guide will delve into the molecular underpinnings of this property and provide actionable protocols for its use in key applications.

## Physicochemical and Spectroscopic Properties

**Fluorescent Red Mega 520** is an iminium betaine compound belonging to the coumarin family of dyes.[1] Its chemical structure is designed to create a "push-pull" electronic system, which is responsible for its significant Stokes shift.[1] The molecule features a 7-(diethylamino)-coumarin core as the electron donor and a pyridinium-3-sulfonate moiety as the electron acceptor.[1]

## Key Physicochemical and Spectroscopic Data

Property	Value	Source(s)
Molecular Formula (Free Acid)	C <sub>26</sub> H <sub>30</sub> N <sub>2</sub> O <sub>7</sub> S	[1][3][4][5]
Molecular Weight (Free Acid)	514.6 g/mol	[1][3][4]
Molecular Formula (NHS Ester)	C <sub>30</sub> H <sub>33</sub> N <sub>3</sub> O <sub>9</sub> S	[2][6]
Molecular Weight (NHS Ester)	611.66 g/mol	[2][6]
Absorption Maximum (λ <sub>abs</sub> )	520 nm (in H <sub>2</sub> O), 556 nm (in 0.1M phosphate buffer, pH 7.0)	[2]
Emission Maximum (λ <sub>em</sub> )	664 nm (in H <sub>2</sub> O), 667 nm (in 0.1M phosphate buffer, pH 7.0)	[2]
Extinction Coefficient (ε)	90,000 cm <sup>-1</sup> M <sup>-1</sup>	[2]
Chemical Class	Iminium betaine, Aminocoumarin	[1]

The solvent environment can influence the spectral properties of **Fluorescent Red Mega 520**, a factor to consider during experimental design.[1]

## Molecular Structure and Reactive Forms

The core structure of **Fluorescent Red Mega 520** is provided below, along with its common reactive form for bioconjugation, the N-hydroxysuccinimide (NHS) ester.

IUPAC Name: 1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate[1][3]

SMILES: CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=CCCCC(=O)O)S(=O)(=O)[O-][1][3]

For covalent attachment to biomolecules, **Fluorescent Red Mega 520** is commonly available as an NHS ester.[6] This form readily reacts with primary amino groups (-NH<sub>2</sub>) on proteins, antibodies, and other biomolecules to form stable amide bonds.[6]

## Applications in Research and Drug Development

The unique spectral characteristics of **Fluorescent Red Mega 520** make it a versatile tool for a range of applications, including:

- **Multicolor Flow Cytometry:** The large Stokes shift allows for excitation with common laser lines (e.g., 488 nm argon laser) while emitting in the far-red spectrum, minimizing spectral spillover into detectors for other fluorophores.[2]
- **Fluorescence Microscopy and FISH:** Its brightness and photostability are advantageous for high-resolution imaging applications, including Fluorescence In Situ Hybridization (FISH).[2]
- **DNA Sequencing:** The distinct spectral properties of Mega series dyes are beneficial in multi-color DNA sequencing methodologies.[2]
- **High-Throughput Screening (HTS):** In drug discovery, the large Stokes shift can reduce background fluorescence and improve the signal-to-noise ratio in HTS assays.

## Experimental Protocol: Labeling of Proteins with Fluorescent Red Mega 520 NHS Ester

This protocol provides a detailed methodology for the covalent labeling of proteins with **Fluorescent Red Mega 520** NHS ester.

### Materials

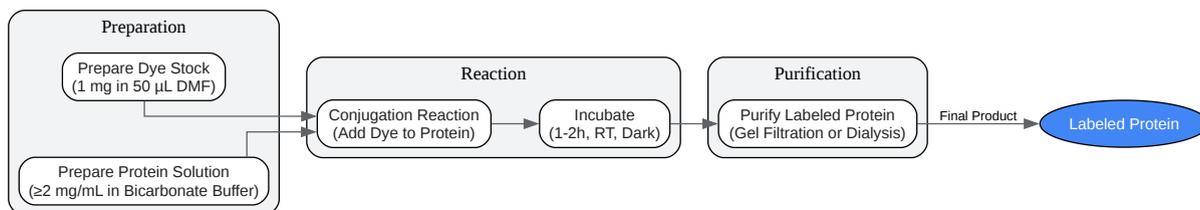
- **Fluorescent Red Mega 520** NHS ester
- Protein to be labeled (e.g., antibody, avidin) at a concentration of 2 mg/mL or higher

- Amine-free Dimethylformamide (DMF)
- Bicarbonate buffer (50 mM, pH 9.0)
- Purification column (e.g., gel filtration, dialysis)

## Step-by-Step Procedure

- Prepare the Dye Stock Solution: Dissolve 1 mg of **Fluorescent Red Mega 520** NHS ester in 50  $\mu\text{L}$  of anhydrous, amine-free DMF. This will yield a stock solution with a concentration of approximately 40 nmol/ $\mu\text{L}$ .[\[2\]](#)
- Prepare the Protein Solution: Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL or higher.[\[2\]](#)
- Conjugation Reaction: While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A molar ratio of dye to protein between 1:1 and 2:1 is recommended to achieve an optimal degree of labeling (D/P) of 1 to 2.[\[2\]](#) Over-labeling can lead to fluorescence quenching and a decrease in the quantum yield of the conjugate.[\[2\]](#)
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Remove the unconjugated dye from the labeled protein using a suitable purification method, such as a gel filtration column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).

## Workflow Visualization

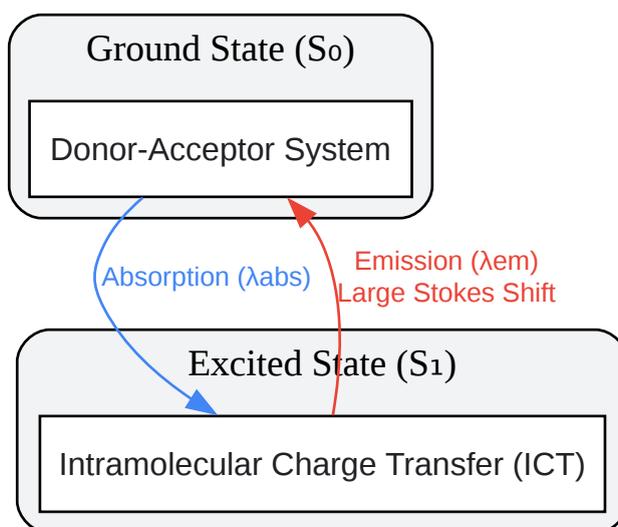


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Caption: Workflow for labeling proteins with **Fluorescent Red Mega 520** NHS ester.

## Signaling Pathway and Mechanism of Action

The fluorescence of Mega 520 arises from a photoinduced intramolecular charge transfer (ICT) process. The diagram below illustrates the electronic transitions within the molecule.



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Caption: Intramolecular Charge Transfer (ICT) mechanism of **Fluorescent Red Mega 520**.

## Conclusion

**Fluorescent Red Mega 520** is a powerful tool for researchers requiring spectrally distinct fluorophores for complex biological assays. Its defining large Stokes shift, coupled with its brightness and reactivity, enables its use in a variety of advanced applications, from multicolor flow cytometry to high-resolution microscopy. By understanding its fundamental properties and following optimized labeling protocols, researchers can effectively integrate this versatile dye into their experimental workflows to achieve high-quality, reproducible data.

## References

- **Fluorescent Red Mega 520**. CHEMICAL POINT. [[Link](#)]

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## Sources

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- 2. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
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- To cite this document: BenchChem. [Fluorescent Red Mega 520: A Comprehensive Technical Guide for Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255476#fluorescent-red-mega-520-molecular-weight-and-structure>]

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